N-(2,4-dichlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-(2,4-dichlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling with the chromen-3-yl group: The thiazole intermediate can be coupled with a chromen-3-yl derivative using a suitable coupling reagent.
Introduction of the acetamide group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide: can be compared with other thiazole derivatives or chromen-3-yl compounds.
Thiazole derivatives: Known for their diverse biological activities.
Chromen-3-yl compounds: Often studied for their potential therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H12Cl2N2O3S2 |
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Molecular Weight |
463.4 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H12Cl2N2O3S2/c21-12-5-6-15(14(22)8-12)23-18(25)10-29-20-24-16(9-28-20)13-7-11-3-1-2-4-17(11)27-19(13)26/h1-9H,10H2,(H,23,25) |
InChI Key |
VIYWKCODBHJECL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)SCC(=O)NC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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